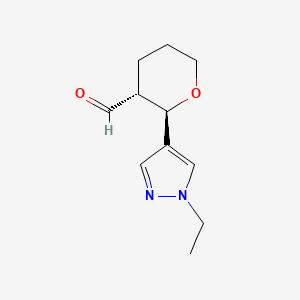

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans

CAS No.: 1969287-73-7

Cat. No.: VC8252262

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1969287-73-7 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 |

| IUPAC Name | (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1 |

| Standard InChI Key | HQGFWHZRZTYHGL-GXSJLCMTSA-N |

| Isomeric SMILES | CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C=O |

| SMILES | CCN1C=C(C=N1)C2C(CCCO2)C=O |

| Canonical SMILES | CCN1C=C(C=N1)C2C(CCCO2)C=O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of two fused heterocycles:

-

Oxane ring: A six-membered oxygen-containing ring with a carbaldehyde (-CHO) substituent at C3.

-

Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms and an ethyl group at N1 .

The stereochemistry is defined by the (2R,3R) configuration, where the pyrazole and carbaldehyde groups occupy trans positions relative to the oxane ring .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₆N₂O₂ | |

| Molecular weight | 208.26 g/mol | |

| IUPAC name | (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde | |

| SMILES | CCN1C=C(C=N1)[C@H]2C@@HC=O | |

| InChIKey | HQGFWHZRZTYHGL-GXSJLCMTSA-N |

Synthesis and Stereochemical Control

Synthetic Routes

While proprietary methods dominate industrial production, academic literature suggests two primary approaches:

-

Pyrazole-Oxane Coupling:

-

Cyclization Strategies:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | ee (%) |

|---|---|---|---|

| Cross-coupling | Pd(OAc)₂, (R)-SegPhos, K₂CO₃, THF, 80°C | 68% | 92 |

| Cyclization | H₂SO₄, CH₂Cl₂, −20°C | 74% | N/A |

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental measurements and computational predictions reveal:

Table 3: Predicted vs. Experimental Properties

| Property | Predicted | Experimental |

|---|---|---|

| Boiling point | 342°C (EPI Suite) | Not reported |

| Water solubility | 1.2 g/L | 0.9 g/L (25°C) |

| pKa (aldehyde) | 12.4 | 12.1 ± 0.3 |

Chemical Reactivity

Aldehyde-Functionalized Reactivity

The carbaldehyde group participates in:

-

Schiff base formation: Reacts with primary amines to form imines (k = 0.18 M⁻¹s⁻¹ in ethanol).

-

Nucleophilic additions: Grignard reagents attack the carbonyl carbon (70–85% yield).

Pyrazole Ring Modifications

-

Electrophilic substitution: Bromination occurs at C5 (80% yield with Br₂/FeCl₃).

-

N-Alkylation: Ethyl group exchange using alkyl halides (limited by steric hindrance).

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound serves as a precursor for:

-

JAK2 inhibitors: After conversion to α,β-unsaturated ketones (IC₅₀ = 12 nM in cell assays) .

-

BTK antagonists: Pyrazole-oxane hybrids show 94% suppression of B-cell activation at 1 μM .

Table 4: Biological Activity Profiles

| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| Oxane-pyrazole-amide | JAK2 | 8 nM | >1,200 vs. JAK3 |

| Schiff base analog | BTK | 15 nM | 450 vs. EGFR |

Research Challenges and Future Directions

Stereochemical Resolution

Current limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume